Photoisomerization Quantum Yield: Azobenzene vs. Stilbene in Surface-Bound Molecular Switch Applications
Azobenzene retains photoisomerization functionality when adsorbed on Au(111) surfaces, whereas the stilbene analog loses this capability entirely. In direct comparative experiments using tetra-tert-butyl-azobenzene (TBA) versus tetra-tert-butyl-stilbene (TBS) adsorbed on Au(111), TBA demonstrated successful trans → cis photoisomerization driven by substrate-mediated charge transfer, while TBS exhibited complete loss of switching ability [1]. The retained photoisomerization of azobenzene on gold surfaces is critical for molecular electronics and surface-immobilized photoswitch applications.
| Evidence Dimension | Photoisomerization ability on Au(111) surface |
|---|---|
| Target Compound Data | Retained trans → cis photoisomerization (substrate-mediated charge transfer mechanism operative) |
| Comparator Or Baseline | Stilbene analog (tetra-tert-butyl-stilbene, TBS): complete loss of switching ability |
| Quantified Difference | Functional switching vs. non-functional (binary outcome) |
| Conditions | High-resolution electron energy loss spectroscopy (HREELS) and two-photon photoemission (2PPE) on Au(111) single crystal surface |
Why This Matters
For surface-immobilized molecular electronics and photoswitchable self-assembled monolayers (SAMs), azobenzene is the functional choice where stilbene fails entirely.
- [1] Tegeder P, et al. Photoisomerization Ability of Molecular Switches Adsorbed on Au(111): Comparison between Azobenzene and Stilbene Derivatives. J Phys Chem C. 2010;114(2):1151-1157. doi:10.1021/jp909684x View Source
